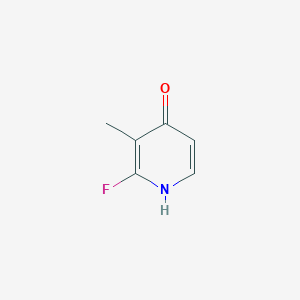
2-Fluoro-3-methylpyridin-4-OL
Overview
Description
2-Fluoro-3-methylpyridin-4-OL is a fluorinated heterocyclic aromatic organic compound. It is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, which is further substituted with a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of pyridine derivatives followed by substitution reactions to introduce the fluorine and methyl groups.
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group in the pyridine ring with a nucleophile, such as a fluorine ion, in the presence of a suitable catalyst.
Reductive Amination: This involves the reaction of a pyridine derivative with a suitable amine and reducing agent to introduce the methyl group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.
Continuous Flow Synthesis: Some production processes utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-methylpyridine-4-one.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom, yielding 2-methylpyridin-4-ol.
Substitution Reactions: Various nucleophiles can substitute the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution Reactions: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: 2-fluoro-3-methylpyridine-4-one.
Reduction Products: 2-methylpyridin-4-ol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methylpyridin-4-OL is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of fluorinated molecules in biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methylpyridin-4-OL exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the compound's binding affinity to biological targets, leading to improved efficacy. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Fluoro-4-methylpyridin-3-ol: This compound differs in the position of the fluorine and methyl groups on the pyridine ring.
2-Fluoro-6-methylpyridin-3-ol: Another positional isomer with the fluorine and methyl groups located differently.
Uniqueness: 2-Fluoro-3-methylpyridin-4-OL is unique due to its specific arrangement of substituents, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different properties and applications compared to its analogs.
Properties
IUPAC Name |
2-fluoro-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWPKJXNONEVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


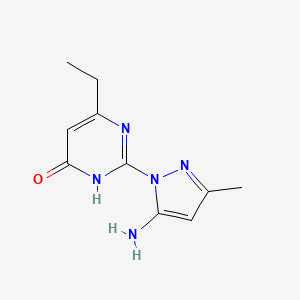
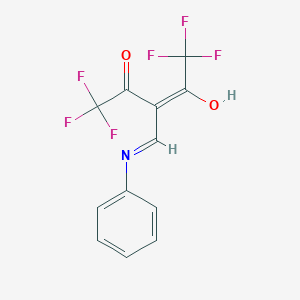
![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)
![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)
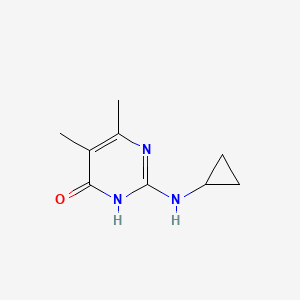
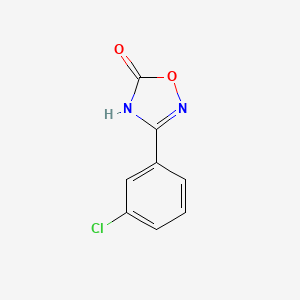
![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one](/img/structure/B1449808.png)
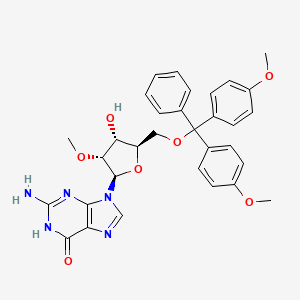

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)
![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)
